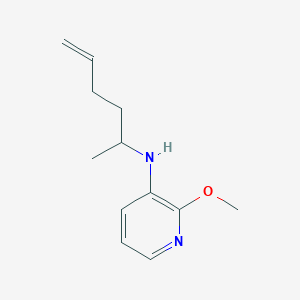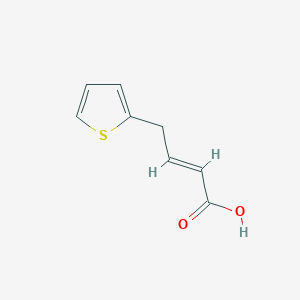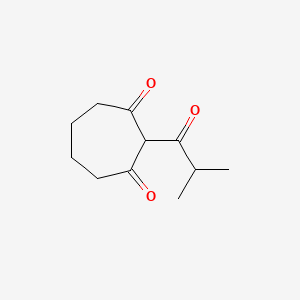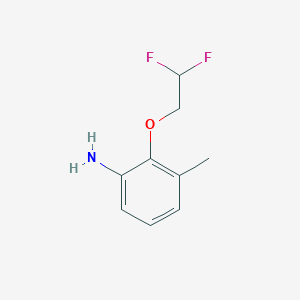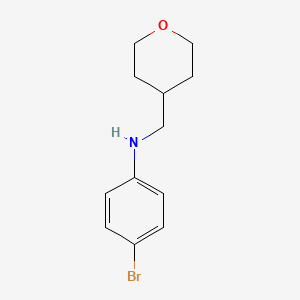
5-(3-Fluorophenyl)-2,3-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-2,3-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a fluorophenyl group attached to an aniline moiety, with two methyl groups at the 2 and 3 positions of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2,3-dimethylaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-fluorophenylboronic acid can be coupled with 2,3-dimethylbromoaniline in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The Suzuki–Miyaura coupling reaction is favored due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions
5-(3-Fluorophenyl)-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
5-(3-Fluorophenyl)-2,3-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
- 5-(3-Chlorophenyl)-2,3-dimethylaniline
- 5-(3-Bromophenyl)-2,3-dimethylaniline
- 5-(3-Methylphenyl)-2,3-dimethylaniline
Uniqueness
5-(3-Fluorophenyl)-2,3-dimethylaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
特性
分子式 |
C14H14FN |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C14H14FN/c1-9-6-12(8-14(16)10(9)2)11-4-3-5-13(15)7-11/h3-8H,16H2,1-2H3 |
InChIキー |
ZBUZGLUJTXDHEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)N)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



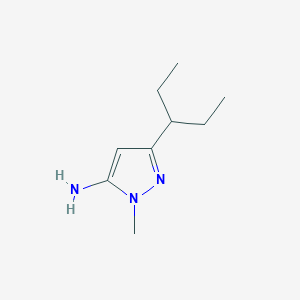
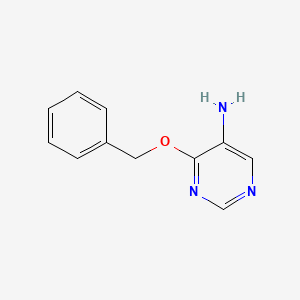

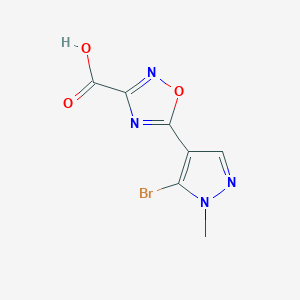
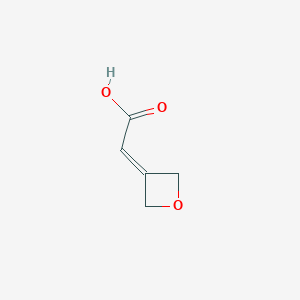
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314781.png)

